molecular formula C11H11ClF3NO2 B13604252 rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride

rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride

Cat. No.: B13604252
M. Wt: 281.66 g/mol
InChI Key: VBXJIBZLSZSKCT-OULXEKPRSA-N
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Description

rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride: is a synthetic compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Formation of the Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

    Batch Processing: For small-scale production.

    Continuous Flow Processing: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group may enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride
  • rac-(2R,3R)-3-[4-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride

Uniqueness

The presence of the trifluoromethyl group at the 3-position of the phenyl ring distinguishes rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride from similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11ClF3NO2

Molecular Weight

281.66 g/mol

IUPAC Name

(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H10F3NO2.ClH/c12-11(13,14)7-3-1-2-6(4-7)8-5-15-9(8)10(16)17;/h1-4,8-9,15H,5H2,(H,16,17);1H/t8-,9+;/m0./s1

InChI Key

VBXJIBZLSZSKCT-OULXEKPRSA-N

Isomeric SMILES

C1[C@H]([C@@H](N1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl

Canonical SMILES

C1C(C(N1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

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